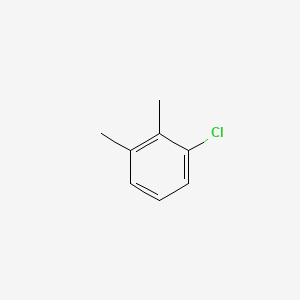

1-Chloro-2,3-dimethylbenzene

Vue d'ensemble

Description

1-Chloro-2,3-dimethylbenzene is a useful research compound. Its molecular formula is C8H9Cl and its molecular weight is 140.61 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Oxidation Reactions

The methyl groups on 1-chloro-2,3-dimethylbenzene can be oxidized to form carboxylic acids when strong oxidizing agents such as potassium permanganate () are used. For example, this compound can be used to produce 3-chloro-phthalic acid using cetyltrimethylammonium bromide and in water at 50-60°C with a reaction time of 24 hours. The yield is about 40% .

Nucleophilic Aromatic Substitution (SNArS_NArSNAr)

This compound can undergo nucleophilic aromatic substitution reactions, although these reactions are generally challenging due to the stability of the aromatic ring and the poor leaving group ability of chloride .

Mechanism of Action:

The typical mechanism for nucleophilic aromatic substitution involves two steps :

-

Initial addition of the nucleophile to the aromatic ring.

-

Loss of a halide anion from the negatively charged intermediate .

For example, the reaction with hydroxide ions involves the following steps:

-

The hydroxide ion attacks the carbon bearing the chlorine atom.

-

A negatively charged intermediate is formed, with the charge delocalized over the aromatic ring.

-

Chloride ion is eliminated, restoring aromaticity and forming the product .

The presence of electron-withdrawing groups ortho and para to the chlorine can substantially enhance the rate of substitution by stabilizing the negative charge in the intermediate .

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution reactions are common for aromatic compounds like this compound . These reactions involve the substitution of an atom (usually hydrogen) on the aromatic ring with an electrophile .

General Mechanism:

Electrophilic aromatic substitution (EAS) reactions proceed through a two-step mechanism :

-

The aromatic ring, acting as a nucleophile, attacks an electrophile (). This is the slow (rate-determining) step, since it disrupts aromaticity and results in a carbocation intermediate .

-

A C-H bond is deprotonated to re-form a C-C pi bond, restoring aromaticity. This is a fast step .

Reaction with Nitric Acid:

The reaction of this compound with nitric acid in acetic anhydride yields 3-chloro-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate .

Other Reactions

-

Halogenation: The methyl groups are susceptible to free-radical reactions, including halogenation to the corresponding xylene dichlorides (bis(chloromethyl)benzenes), while mono-bromination yields xylyl bromide .

-

Nitration: Electrophiles attack the aromatic ring, leading to nitroxyelenes .

-

Reaction with Grignard Reagents : this compound may participate in Grignard reactions, forming a Grignard reagent that can react with various electrophiles.

Reaction Conditions and Yields

The yield of reactions involving this compound can vary based on the specific reagents, catalysts, and conditions used .

Examples:

| Reaction | Conditions | Yield |

|---|---|---|

| Preparation of Benzene,1-chloro-2,3-dimethyl- from 2,3-Dimethylphenyl-chlorameisensaeureester | Reagent , various solvents, 210 minutes, 200 °C | 60% |

| Synthesis of 3-chloro-phthalic acid from this compound | Reagents cetyltrimethylammonium bromide and , solvent , 24 hours, 50-60 °C | 40% |

| Reaction with phenylboronic acid | Pd-PEPPSI-CMP (0.5 mol%), , MeOH, 80 °C, 12 h | 96% |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Chloro-2,3-dimethylbenzene, and how can its purity be verified?

- Synthesis : The compound is typically synthesized via electrophilic aromatic substitution, where chlorine is introduced into the 2,3-dimethylbenzene (o-xylene) framework using chlorinating agents like Cl₂/FeCl₃ or SOCl₂ under controlled conditions .

- Purity Verification : Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is standard for assessing purity. The NIST database provides reference retention indices and mass spectra for comparison (CAS 608-23-1) .

Q. How should researchers handle this compound to ensure laboratory safety?

- Safety Protocols :

- Use fume hoods and personal protective equipment (PPE: gloves, goggles) due to its volatility (boiling point ~137°C) and potential irritant properties .

- Avoid exposure to ignition sources (flash point ~34.5°C) and store in airtight containers away from oxidizing agents .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR can confirm the substitution pattern (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.2–2.5 ppm) .

- FT-IR : Key peaks include C-Cl stretching (~550–650 cm⁻¹) and aromatic C-H bending (~700–800 cm⁻¹) .

- GC-MS : Molecular ion peak at m/z 140 (C₈H₉Cl⁺) and fragmentation patterns help validate structure .

Advanced Research Questions

Q. How can computational modeling predict the antimicrobial activity of this compound derivatives?

- Methodology :

Use molecular docking software (e.g., AutoDock Vina) to simulate binding to bacterial targets like DNA gyrase or topoisomerase IV .

Compare binding free energies with known inhibitors (e.g., ciprofloxacin). Derivatives with lower ΔG values (< -8 kcal/mol) suggest stronger inhibition .

Validate predictions with in vitro assays (e.g., MIC against E. coli or S. aureus) .

Q. What experimental strategies address contradictions in solubility data for halogenated dimethylbenzene derivatives?

- Case Study : A sharp solubility cutoff was observed between 2-bromo-1,3-dimethylbenzene (0.10 mmol/L) and 2-fluoro-1,3-dimethylbenzene (0.46 mmol/L) in pharmacological studies .

- Resolution :

- Perform temperature-controlled solubility assays using UV-Vis spectroscopy.

- Apply Hansen solubility parameters (HSPs) to correlate solubility with solvent polarity and hydrogen-bonding capacity .

Q. How do steric and electronic effects influence the reactivity of this compound in substitution reactions?

- Steric Effects : The 2,3-dimethyl groups hinder electrophilic attack at adjacent positions, directing substitution to the para position .

- Electronic Effects : The electron-donating methyl groups activate the ring, while the chlorine atom deactivates it, creating a meta-directing interplay. DFT calculations (e.g., Mulliken charges) can quantify these effects .

Propriétés

IUPAC Name |

1-chloro-2,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLHGZIXTRYOKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031403 | |

| Record name | 1,2-Dimethyl-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-23-1, 25323-41-5 | |

| Record name | 1-Chloro-2,3-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, chlorodimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025323415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethyl-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2,3-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 1-chloro-2,3-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.